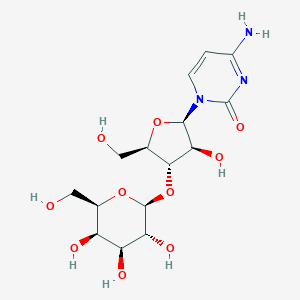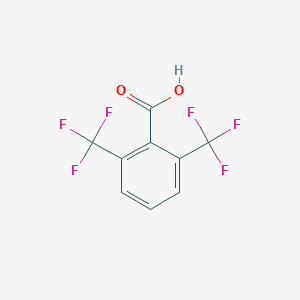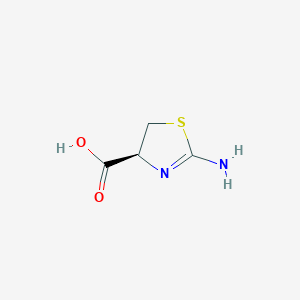
Methyl 4-amino-2-chlorobenzoate
概述
描述
Methyl 4-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-chlorobenzoate can be synthesized from 4-amino-2-chlorobenzoic acid. One common method involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at 0°C, and the resulting solution is stirred at room temperature for 32 hours. The product is then isolated by removing the solvent and purifying the residue .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 4-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
Methyl 4-amino-2-chlorobenzoate is used in a variety of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of methyl 4-amino-2-chlorobenzoate involves its interaction with specific molecular targets. For instance, as a precursor to LXR agonists, it influences cholesterol metabolism by binding to and activating liver X receptors. This activation leads to increased expression of genes involved in cholesterol efflux and transport, thereby promoting the removal of cholesterol from cells.
相似化合物的比较
Similar Compounds
Methyl 4-amino-3-chlorobenzoate: Similar in structure but with the chlorine atom at the 3-position.
Methyl 2-amino-4-chlorobenzoate: Similar in structure but with the amino group at the 2-position and the chlorine atom at the 4-position.
Uniqueness
Methyl 4-amino-2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective LXR agonists and other specialized chemical compounds.
属性
IUPAC Name |
methyl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474261 | |
| Record name | methyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46004-37-9 | |
| Record name | methyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Amino-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 4-amino-2-chlorobenzoate interact with Glutathione S-transferase (GST), and what are the potential downstream effects of this interaction?
A1: While the exact mechanism of interaction between this compound and GST is not detailed in the provided research abstract [], in silico studies suggest that this compound exhibits a strong binding affinity for the GST receptor. [] This suggests that this compound may act as a potential inhibitor of GST. Inhibition of GST, a crucial enzyme involved in detoxification processes, could lead to the accumulation of toxic substances within cells and increased susceptibility to oxidative stress.
Q2: Were there any structure-activity relationship (SAR) trends observed for Methyl 4-aminobenzoate derivatives in relation to their inhibitory activity against glutathione-related enzymes?
A2: Yes, the research indicated that the position and type of substituents on the benzene ring of Methyl 4-aminobenzoate significantly influenced the inhibitory activity against both GR and GST enzymes. [] While the abstract doesn't elaborate on specific SAR trends, it highlights that this compound, with a chlorine atom at the ortho position, showed the lowest binding energy to GST in silico. [] This suggests that the presence and position of the chlorine atom might play a role in enhancing the interaction with GST. Further investigation into the SAR would provide a more comprehensive understanding of the structural features crucial for potent and selective inhibition of these enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














